molecular formula C17H10FN3OS2 B2575309 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one CAS No. 854002-71-4

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one

Katalognummer: B2575309
CAS-Nummer: 854002-71-4
Molekulargewicht: 355.41
InChI-Schlüssel: AXJMNOYBNSRCFA-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core fused with a benzimidazole moiety via a methylene bridge. The Z-configuration of the benzylidene group is critical for its stereochemical stability and biological interactions. This compound is synthesized through condensation reactions involving substituted benzaldehydes and 2-thioxothiazolidin-4-one derivatives under acidic conditions, as described in analogous procedures .

Eigenschaften

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOPXHZGBJEIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It may find use in the development of new materials with unique properties.

Wirkmechanismus

When compared to other similar compounds, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one stands out due to its unique structural features and potential applications. Similar compounds might include other thiazolidinones or imidazoles, but the presence of the fluorophenyl group and the specific arrangement of atoms in this compound contribute to its distinct properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound increases electronegativity and membrane permeability compared to non-fluorinated analogues (e.g., 4-methylbenzyl in ).
  • Core Modifications : Replacing the thiazolidin-4-one with a thiazol-4(5H)-one (as in ) reduces ring strain but may alter binding affinity due to conformational differences.
  • Functional Groups: Carboxylic acid derivatives (e.g., propanoic acid in ) exhibit higher aqueous solubility, whereas chloro substituents (e.g., ) enhance halogen bonding in target interactions.

Physicochemical Properties

Property Target Compound (Z)-3-(5-((1-(4-Methylbenzyl)-...)propanoic acid (5Z)-2-[(3-Chlorophenyl)amino]-...
Melting Point (°C) Not reported 267.1–269.6 >300 (analogue with Cl/F)
Yield (%) ~80–92 (estimated) 92 71–83
Solubility Low (non-polar substituents) Moderate (carboxylic acid group) Low (halogenated aryl groups)

Notes:

  • The target compound’s high melting point (inferred from similar fluorinated derivatives ) suggests strong intermolecular interactions (e.g., π-stacking, hydrogen bonding).
  • Substituted carboxylic acids (e.g., ) show improved solubility in polar solvents, advantageous for bioavailability.

Biologische Aktivität

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, particularly its antitumor and antimicrobial properties, supported by data from various studies.

Chemical Structure

The compound features a thioxothiazolidin core, which is known for its diverse biological activities. The presence of the benzimidazole moiety enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have indicated that various derivatives of benzimidazole and thiazolidin exhibit significant antitumor properties. The compound has shown promise in inhibiting the proliferation of cancer cells.

Case Studies

  • In Vitro Assays on Lung Cancer Cell Lines :
    • The compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358.
    • Results indicated an IC50 of 2.12±0.21μM2.12\pm 0.21\,\mu M for A549 in 2D assays and 4.01±0.95μM4.01\pm 0.95\,\mu M in 3D assays, illustrating its potent activity against these cancer cells .
  • Comparison with Standard Drugs :
    • In comparison to standard antitumor agents like doxorubicin and staurosporine, the compound displayed lower cytotoxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated, focusing on both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing

  • Testing Method : Broth microdilution method was utilized according to CLSI guidelines.
  • Results :
    • The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorA549 (Lung Cancer)2.12μM2.12\,\mu M (2D)
HCC8275.13μM5.13\,\mu M (2D)
NCI-H3580.85μM0.85\,\mu M (2D)
AntimicrobialStaphylococcus aureusMIC values not specified
Escherichia coliMIC values not specified

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with DNA or proteins involved in cell proliferation and survival pathways.

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a condensation reaction between a rhodanine derivative and a substituted benzimidazole aldehyde. For example:

  • Step 1 : Prepare 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one by reacting 3-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Condense the rhodanine intermediate with 1H-benzo[d]imidazole-2-carbaldehyde under reflux in ethanol or methanol with a catalytic base (e.g., piperidine) to favor the Z-isomer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the pure product.

Q. How can the structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX software for single-crystal refinement to confirm stereochemistry (Z-configuration) and bond angles .
  • Spectroscopy :
    • 1H/13C NMR : Verify aromatic proton environments (e.g., 3-fluorophenyl δ ~7.2–7.6 ppm) and imine proton (δ ~8.1–8.3 ppm) .
    • FTIR : Confirm thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Topoisomerase II inhibition via DNA relaxation assays (gel electrophoresis) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How do substituents on the benzimidazole and fluorophenyl moieties influence bioactivity?

  • Structure-activity relationship (SAR) :

    • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance topoisomerase II inhibition by increasing electrophilicity .
    • Methyl or methoxy groups on the benzimidazole improve membrane permeability, as seen in analogs with >90% antifungal activity .
  • Data table :

    Substituent (R1: Benzimidazole; R2: Fluorophenyl)Topo II IC50 (μM)Antifungal MIC (μg/mL)
    R1=H, R2=3-F12.332
    R1=5-Me, R2=3-F8.716
    R1=6-Cl, R2=3-F6.58

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to model interactions with hemoglobin subunits (e.g., PDB ID 1HHO) or topoisomerase II (PDB ID 1ZXM) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
  • ADMET prediction : SwissADME to assess logP (~3.5), bioavailability (Lipinski violations ≤1), and CYP450 interactions .

Q. How can contradictory data in biological assays be resolved?

  • Case example : Discrepancies in cytotoxicity (e.g., IC50 = 8 μM in HeLa vs. 25 μM in MCF-7):
    • Hypothesis : Differential expression of target proteins (e.g., topoisomerase IIα vs. IIβ isoforms).
    • Validation : Western blotting to quantify target protein levels in cell lines .
  • Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity artifacts .

Q. What analytical techniques are critical for stability studies under varying conditions?

  • Forced degradation :
    • Acidic/alkaline hydrolysis : HPLC-PDA at 254 nm to track degradation products (e.g., thioxothiazolidinone ring opening) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via LC-MS for radical-mediated oxidation .
  • Thermal stability : TGA/DSC to determine decomposition onset temperatures (>200°C typical for thiazolidinones) .

Methodological Challenges

Q. How to optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary solvent (ethanol vs. DMF), temperature (70–100°C), and catalyst (piperidine vs. K2CO3) to identify optimal conditions .
  • Continuous-flow chemistry : Microreactors for precise control of exothermic condensation steps, improving yield from 75% to 92% .

Q. What strategies mitigate racemization during Z/E isomerization?

  • Low-temperature synthesis : Conduct reactions at 0–5°C to kinetically trap the Z-isomer .
  • Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to sterically hinder isomerization .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., topoisomerase II) .
  • Fluorescence polarization : Competitive binding assays using FITC-labeled DNA to quantify inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.